3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a phenyl-substituted thiazole precursor.
Attachment of the Isoquinolinone Moiety: Through a series of condensation and cyclization reactions.
Final Coupling Step:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiazole or isoquinolinone rings.
Reduction: Reduction reactions could modify the functional groups attached to the core structure.
Substitution: Various substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified biological or chemical properties.
Scientific Research Applications
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or tool in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole Derivatives: Compounds with similar thiazole structures.
Isoquinolinone Derivatives: Compounds with similar isoquinolinone cores.
Uniqueness
3-(((2-Phenylthiazol-5-yl)methyl)amino)isoquinolin-1(2H)-one is unique due to the specific combination of the thiazole and isoquinolinone moieties, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C19H15N3OS |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-[(2-phenyl-1,3-thiazol-5-yl)methylamino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H15N3OS/c23-18-16-9-5-4-8-14(16)10-17(22-18)20-11-15-12-21-19(24-15)13-6-2-1-3-7-13/h1-10,12H,11H2,(H2,20,22,23) |
InChI Key |
CMFIWGMTQHIBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)CNC3=CC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.